N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound classified as a quinazolinone derivative. This class of compounds is known for its diverse biological activities, including potential therapeutic applications in medicinal chemistry. The compound is recognized by its CAS number 1223770-16-8 and has a molecular formula of C30H38N4O4, with a molecular weight of approximately 518.658 g/mol.
The synthesis of N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves several multi-step organic reactions:
The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide features a quinazolinone core with various functional groups that contribute to its chemical properties:
The InChI and InChIKey for this compound are as follows:
InChI=1S/C30H38N4O4/c35-27(32-24-15-5-2-6-16-24)19-9-10-21-33-29(37)25-17-7-8-18-26(25)34(30(33)38)22-28(36)31-20-11-14-23-12-3-1-4-13-23/h1,3-4,7-8,12-13,17-18,24H,2,5-6,9-11,14-16,19-22H2,(H,31,36)(H,32,35).N-cyclohexyl-5-(2,4-dioxo...) can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism by which N-cyclohexyl-5-(2,4-dioxo...) exerts its biological effects involves several processes:
While specific physical properties like density and melting point are not universally reported for this compound, it is essential to consider them in practical applications.
Chemical properties include reactivity with nucleophiles and electrophiles due to the presence of functional groups. Its stability under various conditions is crucial for its application in research.
Relevant data includes:
N-cyclohexyl-5-(2,4-dioxo...) has potential applications in scientific research due to its unique structure and biological activity. It may be explored for:
CAS No.: 28008-55-1
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 21416-14-8